molecular formula C7H10Cl2N4 B2764379 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2416237-42-6

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride

Cat. No.: B2764379
CAS No.: 2416237-42-6
M. Wt: 221.09
InChI Key: RJOLOOGTOLNILX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C7H8N4.2ClH. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;;/h1-3,5H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQHIQRVIVLMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416237-42-6
Record name 1-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine dihydrochloride
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